molecular formula C17H16ClN3O2 B5821725 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

Cat. No. B5821725
M. Wt: 329.8 g/mol
InChI Key: RVAYVKHLXLFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide in lab experiments include its potent antitumor activity and its ability to inhibit various enzymes and signaling pathways. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for research involving 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide. One area of research involves the optimization of the synthesis method to improve yield and purity. Another area of research involves the development of new analogs of this compound with improved potency and selectivity. Additionally, this compound could be studied for its potential use in combination therapy with other anticancer agents or for its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinecarboxylic acid in the presence of a base. This reaction results in the formation of the desired product in good yield. The synthesis of this compound has been optimized to ensure high purity and reproducibility.

Scientific Research Applications

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antitumor activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-chloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-17(2)7-13-11(14(22)8-17)9-19-16(20-13)21-15(23)10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAYVKHLXLFVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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